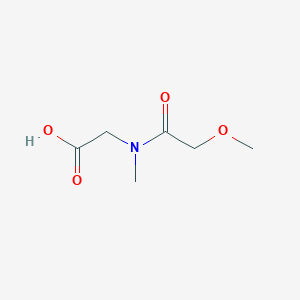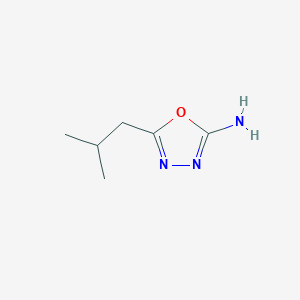
2-(2-Methoxy-N-methylacetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-Methoxy-N-methylacetamido)acetic acid” is a chemical compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . It is available in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO4/c1-7(3-6(9)10)5(8)4-11-2/h3-4H2,1-2H3,(H,9,10) and the InChI key is KIAUQLWVQFRPCR-UHFFFAOYSA-N .Scientific Research Applications
Anticonvulsant Activity
2-Acetamido-N-benzyl-2-(methoxyamino)acetamide, a compound structurally related to 2-(2-Methoxy-N-methylacetamido)acetic acid, has shown potential as an anticonvulsant. The compound exhibits a linearly extended conformation which may contribute to its anticonvulsant activities, drawing stereochemical comparisons with phenytoin, a known anticonvulsant (Camerman et al., 2005).
Intermediate in Organic Synthesis
This compound has utility as an intermediate in the synthesis of various organic compounds. For instance, indole-2-acetic acid methyl esters like methyl 5-methoxyindole-2-acetate have been synthesized using intermediates that include 2-methoxy-2-nitrophenylacetic acid (Modi et al., 2003). Additionally, 2-Methylindole-3-acetic acid and its 5-methoxy derivative, prepared from respective phenylhydrazines, have been used to synthesize novel indole-benzimidazole derivatives (Wang et al., 2016).
Biomonitoring of Solvents
In the study of 2-alkoxyethanols and related solvents, this compound and its derivatives are important for biomonitoring. They are used to analyze urinary 2-(2-alkoxyethoxy)acetic acids for assessing occupational exposure to these solvents (Laitinen & Pulkkinen, 2005).
Acylating Agent in Enzymatic Kinetic Resolution
2-Alkoxyacetic acids, including 2-methoxyacetic acid derivatives, have been investigated as acylating agents in the kinetic resolution of racemic amines. These compounds have shown effectiveness under both batch and continuous-flow conditions (Olah et al., 2018).
Synthesis of Schiff Bases and Complexes
Compounds like 2-acetamidobenzaldehyde, which have structural similarities with this compound, are used in the synthesis of Schiff bases. These bases then form complexes with zinc, exhibiting potential antibacterial properties (Chohan et al., 2003).
Photodegradation Studies
In studies focusing on the photodegradation of certain herbicides, derivatives of this compound, such as (2-methoxyethoxy)acetic acid, have been analyzed to understand their degradation pathways and environmental impact (Wilson & Mabury, 2000).
properties
IUPAC Name |
2-[(2-methoxyacetyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(3-6(9)10)5(8)4-11-2/h3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUQLWVQFRPCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)




